1-Pyrenebutyryl Chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
4-pyren-1-ylbutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClO/c21-18(22)6-2-3-13-7-8-16-10-9-14-4-1-5-15-11-12-17(13)20(16)19(14)15/h1,4-5,7-12H,2-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRMDRDSRVMJDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392604 | |
| Record name | 1-Pyrenebutyryl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63549-37-1 | |
| Record name | 1-Pyrenebutyryl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Pyrenebutyryl Chloride and Its Derivatives
Strategies for the Preparation of 1-Pyrenebutyryl Chloride
This compound is a key intermediate in the synthesis of various pyrene-based fluorescent probes and functional materials. Its preparation is typically achieved through the chemical modification of pyrene-containing precursors.
The synthesis of this compound can be conceptualized as starting from pyrene (B120774) and butyric acid. However, the direct reaction between pyrene and butyryl chloride under Friedel-Crafts conditions is not the standard method for producing this compound. Instead, a multi-step synthesis is commonly employed. This process generally involves the Friedel-Crafts acylation of pyrene with succinic anhydride (B1165640) to produce β-(1-pyrenoyl)propionic acid. This intermediate is then subjected to a reduction reaction, such as the Clemmensen or Wolff-Kishner reduction, to yield 1-pyrenebutyric acid. Finally, 1-pyrenebutyric acid is converted to the target acid chloride.
A related approach involves the reaction of cyanuric chloride with pyrene in the presence of an aluminum halide in an aromatic solvent via a Friedel-Crafts reaction to produce pyrene compounds that can be further modified. google.com
The most prevalent and direct method for synthesizing this compound is the derivatization of 1-pyrenebutyric acid. aip.orgucl.ac.ukkent.ac.uk This conversion is a standard procedure in organic chemistry for transforming a carboxylic acid into a more reactive acyl chloride. The reaction is typically carried out using a chlorinating agent, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most common choices. aip.orgucl.ac.ukkent.ac.uklibretexts.org
When thionyl chloride is used, 1-pyrenebutyric acid is refluxed with an excess of thionyl chloride, often in an inert solvent like dichloromethane (B109758) (DCM). aip.orgucl.ac.ukkent.ac.uk The reaction proceeds to form this compound, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases and can be easily removed from the reaction mixture. libretexts.org This drives the reaction to completion. After the reaction, the excess thionyl chloride and solvent are typically removed under vacuum to yield the crude product, which can be further purified by recrystallization.
Alternatively, oxalyl chloride can be used as the chlorinating agent, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). libretexts.orgwikipedia.org This method is generally milder and produces volatile byproducts including carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), which simplifies the workup procedure. libretexts.org
The choice between thionyl chloride and oxalyl chloride can depend on the scale of the reaction and the sensitivity of other functional groups present in the molecule. Oxalyl chloride is often preferred for smaller-scale reactions due to its milder conditions and the ease of removing byproducts. libretexts.orgwikipedia.org
Table 1: Comparison of Chlorinating Agents for Synthesis of this compound from 1-Pyrenebutyric Acid
| Reagent | Typical Conditions | Byproducts | Advantages | Disadvantages |
|---|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Reflux, often with excess reagent | SO₂, HCl (gaseous) | Readily available, drives reaction to completion due to gaseous byproducts. libretexts.org | Harsher conditions, excess reagent needs to be removed. |
| Oxalyl Chloride ((COCl)₂) | Often with catalytic DMF, milder conditions | CO₂, CO, HCl (gaseous) | Milder conditions, volatile byproducts simplify workup. libretexts.org | More expensive than thionyl chloride. wikipedia.org |
Research into more environmentally friendly and efficient synthetic methods is ongoing. While specific "green" syntheses for this compound are not extensively documented, the principles of green chemistry can be applied. This includes using less hazardous solvents, reducing the number of synthetic steps, and improving atom economy.
One potential area for developing greener routes is the use of solid-supported reagents or catalysts to simplify purification and minimize waste. Additionally, exploring alternative chlorinating agents that are less corrosive or can be recycled would contribute to a more sustainable synthesis. While not a direct synthesis of this compound, the use of 1-pyrenebutyric acid N-hydroxysuccinimide ester (PSE) for labeling biogenic amines presents an alternative to using the more reactive acid chloride in certain applications, which can be considered a greener approach by avoiding a hazardous reagent. scirp.orgwhiterose.ac.uk
Derivatization from 1-Pyrenebutyric Acid
Synthesis of Functionalized Pyrene Derivatives for Targeted Applications
This compound serves as a versatile building block for the synthesis of a wide array of functionalized pyrene derivatives. Its high reactivity allows for the facile introduction of the pyrene moiety onto various molecules, enabling the development of materials and probes for specific applications.
A primary application of this compound is in the preparation of pyrene-labeled compounds, where the pyrene unit acts as a fluorescent reporter. The acyl chloride readily reacts with nucleophiles such as alcohols, amines, and thiols to form stable ester, amide, and thioester linkages, respectively.
For instance, this compound has been reacted with hydroxyl-containing polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) to create pyrene-bound HPMCs. plos.org This labeling allows for the study of the polymer's properties and interactions through fluorescence spectroscopy. Similarly, it has been used to synthesize pyrene-labeled esters of propranolol (B1214883) to study their transport across membranes. The reaction of this compound with amines is also a common strategy. It has been used to functionalize polymers and to create small molecules with specific properties. For example, it has been reacted with diethylamine (B46881) to form an amide, which is then reduced to a tertiary amine. osti.gov
The synthesis of pyrene-labeled compounds often involves dissolving this compound in an appropriate solvent, such as dichloromethane or N,N-dimethylformamide, and adding the nucleophile, often in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct. aip.orgucl.ac.ukgoogle.com
Table 2: Examples of Pyrene-Labeled Compounds Synthesized from this compound
| Nucleophile | Resulting Linkage | Example Application |
|---|---|---|
| Hydroxypropyl methylcellulose (HPMC) plos.org | Ester | Probing local dielectric differences in polymers. plos.org |
| Propranolol | Ester | Fluorescent probe for membrane penetration studies. |
| Diethylamine osti.gov | Amide | Intermediate for synthesis of tertiary amine-substituted pyrene. osti.gov |
| Tannic acid derivative google.com | Ester | Synthesis of polyphenol derivatives. google.com |
| Graphene oxide oup.comoup.com | Acyl chloride reaction with hydroxyls | Glycan capture and enrichment. oup.comoup.com |
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. epfl.chnih.govmdpi.com While specific examples of MCRs directly employing this compound are not prevalent in the reviewed literature, its reactive nature makes it a potential candidate for inclusion in such reactions.
The isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are well-established methods for generating molecular diversity. nih.gov It is conceivable that 1-pyrenebutyric acid, the precursor to this compound, could be used as the carboxylic acid component in these reactions. This would allow for the direct incorporation of the pyrenebutyryl moiety into complex, scaffold-like structures.
The development of novel MCRs involving this compound or its derivatives could open up new avenues for the rapid synthesis of complex pyrene-containing architectures with potential applications in materials science, medicinal chemistry, and sensor technology.
Chemo- and Regioselectivity in Derivatization
The derivatization of this compound presents a fascinating case of chemo- and regioselectivity, governed by the dual reactivity of the acyl chloride functional group and the aromatic pyrene core. The outcome of a reaction is highly dependent on the nature of the reagents and the specific conditions employed. This allows for selective functionalization at either the side chain or the aromatic ring system.
Chemoselectivity: Acyl Chloride vs. Pyrene Ring
The primary determinant of chemoselectivity in reactions involving this compound is the choice between a nucleophilic or an electrophilic reaction pathway.
Reaction at the Acyl Chloride: The acyl chloride group is a highly electrophilic center, making it susceptible to attack by a wide range of nucleophiles. In the absence of strong Lewis acids or highly potent electrophiles, nucleophilic acyl substitution is the predominant reaction pathway. This chemoselectivity is routinely exploited for the conjugation of the pyrene moiety to various molecules. For instance, reactions with alcohols or amines proceed selectively at the acyl chloride to form the corresponding esters or amides, leaving the pyrene ring intact. google.complos.org The reaction of this compound with hydroxypropyl methylcellulose in dichloromethane and DMF, for example, results in the formation of an ester linkage. plos.org Similarly, its reaction with the hydroxyl groups of tannic acid in the presence of triethylamine proceeds chemoselectively at the acyl chloride. google.com
Reaction at the Pyrene Ring: Conversely, to achieve derivatization of the pyrene ring itself, electrophilic aromatic substitution (EAS) conditions are necessary. The pyrene ring, while aromatic, can act as a nucleophile in the presence of strong electrophiles, which are often generated with the aid of a Lewis acid catalyst. chemistrystudent.comsigmaaldrich.com A classic example is the Friedel-Crafts acylation, where an acyl group is introduced onto the aromatic ring. sigmaaldrich.com While this compound is already an acylated pyrene, further EAS reactions on its pyrene core would require forcing conditions due to the deactivating nature of the butyryl chloride group.
The following table summarizes the chemoselective derivatization of this compound based on the reaction type:
| Reagent Type | Reaction Conditions | Predominant Site of Reaction | Product Type |
| Nucleophiles (e.g., Alcohols, Amines) | Typically aprotic solvents, often with a non-nucleophilic base (e.g., triethylamine, pyridine) | Acyl Chloride | Ester, Amide |
| Electrophiles (e.g., Nitrating agents, Halogens, Acylium ions) | Strong acid or Lewis acid catalyst (e.g., H₂SO₄, AlCl₃, FeBr₃) | Pyrene Ring | Substituted Pyrene |
Regioselectivity in Electrophilic Aromatic Substitution
When reaction conditions favor electrophilic attack on the pyrene ring, the regioselectivity of the substitution is governed by the electronic properties of both the pyrene nucleus and the attached 1-pyrenebutyryl group.
The pyrene ring itself has distinct regions of reactivity. The positions most susceptible to electrophilic attack are the 1, 3, 6, and 8 positions, which are electronically richer than the 2, 4, 5, 7, 9, and 10 positions. nih.gov
The this compound substituent, being an acyl chloride derivative, acts as an electron-withdrawing group. In electrophilic aromatic substitution, electron-withdrawing groups are deactivating and typically direct incoming electrophiles to the meta positions relative to their point of attachment. weebly.comwikipedia.org In the case of 1-substituted pyrene, the positions "meta" to the butyryl chloride group are the 3- and 6- (and by symmetry, the 8-) positions.
Therefore, for an electrophilic substitution reaction on this compound, the substitution is expected to occur preferentially at the 3, 6, or 8 positions of the pyrene ring. The inherent reactivity of these positions on the pyrene core aligns with the directing effect of the electron-withdrawing substituent.
The following table outlines the expected regioselectivity for electrophilic aromatic substitution on this compound:
| Reaction Type | Reagent/Catalyst | Expected Major Regioisomers | Rationale |
| Nitration | HNO₃/H₂SO₄ | 3-Nitro-1-pyrenebutyryl chloride, 6-Nitro-1-pyrenebutyryl chloride, 8-Nitro-1-pyrenebutyryl chloride | The butyryl chloride group is a meta-director, and the 3, 6, and 8 positions are inherently activated in the pyrene ring. |
| Halogenation | Br₂/FeBr₃ | 3-Bromo-1-pyrenebutyryl chloride, 6-Bromo-1-pyrenebutyryl chloride, 8-Bromo-1-pyrenebutyryl chloride | Similar to nitration, the reaction is directed to the meta positions. |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 3-Acyl-1-pyrenebutyryl chloride, 6-Acyl-1-pyrenebutyryl chloride, 8-Acyl-1-pyrenebutyryl chloride | The deactivating butyryl chloride group would make this reaction challenging, but if it proceeds, meta-substitution is expected. |
It is important to note that achieving high regioselectivity can be challenging, and mixtures of isomers may be formed. The precise distribution of products will depend on the specific electrophile, catalyst, and reaction conditions. nih.gov
Spectroscopic and Analytical Characterization Techniques for 1 Pyrenebutyryl Chloride Conjugates
Advanced Fluorescence Spectroscopy of 1-Pyrenebutyryl Chloride Derivatives
Fluorescence spectroscopy is a powerful tool for studying this compound derivatives due to the pyrene (B120774) group's sensitivity to its local environment. This sensitivity allows for the detailed investigation of molecular interactions and conformational changes.
A key characteristic of pyrene is its ability to form an excited-state dimer, known as an excimer, when two pyrene molecules are in close proximity. This phenomenon is particularly useful when studying molecules derivatized with this compound. The formation of an intramolecular excimer, where two pyrene moieties within the same molecule interact, results in a distinct, broad, and red-shifted emission spectrum compared to the structured monomer fluorescence. researchgate.netdphen1.com
This excimer fluorescence is a hallmark of the close spatial arrangement of the pyrene groups, providing a spectroscopic ruler for intramolecular distances. For instance, the derivatization of compounds with multiple reactive groups, such as bisphenols or polyamines, with this compound leads to the formation of dipyrene-labeled derivatives. researchgate.netresearchmap.jp These derivatives exhibit intramolecular excimer fluorescence, typically in the 440–520 nm range, which can be clearly distinguished from the normal monomer fluorescence observed between 360–420 nm. researchgate.netscirp.org This distinction allows for the highly selective detection of poly-functional compounds against a background of mono-functional ones. researchgate.net
Research has demonstrated the application of this principle in the liquid chromatographic determination of bisphenols. researchgate.netresearchmap.jp By labeling bisphenols with this compound, the resulting dipyrene derivatives show strong excimer fluorescence, enabling their sensitive and selective quantification. researchgate.netdphen1.com Similarly, this technique has been applied to the analysis of polyamines, where the formation of intramolecular excimers upon derivatization allows for their detection. scirp.org The structures of these excimer-forming derivatives have been confirmed using techniques such as mass spectrometry and time-resolved fluorometry. researchgate.net
| Analyte Class | Derivatizing Agent | Fluorescence Type | Monomer Emission (nm) | Excimer Emission (nm) |
| Bisphenols | This compound | Intramolecular Excimer | 360–420 | 440–520 |
| Polyamines | This compound | Intramolecular Excimer | 360–420 | 450–520 |
| Dicarboxylic Acids | Pyrene Reagent | Intramolecular Excimer | 360–420 | 440–520 |
| Polyphenols | Pyrene Reagent | Intramolecular Excimer | 360–420 | 440–520 |
Steady-state fluorescence spectroscopy provides valuable information about the local environment of the pyrene probe. The fine structure of the pyrene monomer emission spectrum is particularly sensitive to the polarity of its surroundings. The ratio of the intensities of different vibronic peaks in the emission spectrum can be used to probe the local dielectric properties of the environment in which the pyrene-conjugated molecule resides. plos.orgsemanticscholar.org
Time-resolved fluorescence spectroscopy complements steady-state measurements by providing insights into the dynamic processes that affect the excited state of the pyrene fluorophore. The fluorescence lifetime of pyrene is exceptionally long, which makes it a sensitive indicator of dynamic quenching processes and molecular motion. frontiersin.org Time-resolved measurements can distinguish between different fluorescent species, such as monomers and excimers, based on their distinct decay kinetics. This has been used to confirm the emission of excimer fluorescence from dipyrene-labeled derivatives. researchgate.net Furthermore, time-resolved analysis can help in understanding the kinetics of association and dissociation in systems where pyrene-labeled molecules form complexes, for instance, in the study of leucine (B10760876) zipper dimerization. wisc.edu
Fluorescence quenching, the process by which the fluorescence intensity of a fluorophore is decreased, can be a powerful tool for studying the accessibility and interactions of this compound conjugates. slideshare.net Quenching can occur through various mechanisms, including collisional (dynamic) quenching, static quenching, and Förster resonance energy transfer (FRET). slideshare.net
Studies have investigated the quenching of pyrene derivatives by various molecules. For example, the fluorescence of 1-pyrene-carboxaldehyde has been shown to be quenched by iodide ions, and this process is influenced by the presence of micelles. rsc.org In the context of biological systems, the fluorescence of 1-pyrenebutyric acid is quenched by human serum albumin, indicating binding and interaction. nih.gov Such quenching studies can provide quantitative information about binding constants and the accessibility of the pyrene fluorophore to the quencher. The self-quenching of pyrene and its derivatives at high concentrations or upon aggregation is another important photophysical property that can be utilized to monitor processes like peptide self-association. wisc.edu
Steady-State and Time-Resolved Fluorescence Analysis
Mass Spectrometry Applications in this compound Analysis
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of biomolecules. The use of this compound as a derivatizing agent can significantly enhance the performance of MS-based analyses, particularly in the fields of glycoproteomics and glycomics. oup.comoup.com
The analysis of glycans and glycopeptides by mass spectrometry is often challenging due to their low abundance and poor ionization efficiency. oup.comoup.commdpi.com Derivatization with this compound can address these challenges. The pyrene group increases the hydrophobicity of the glycans, which can improve their ionization efficiency in MS. oup.comoup.com
A notable application involves the use of this compound-functionalized graphene oxide (PCGO) for the enrichment of glycans. oup.comoup.comacs.org In this method, the acyl chloride groups on the functionalized graphene oxide form reversible covalent bonds with the hydroxyl groups of the glycans. oup.comacs.org This allows for the selective capture and enrichment of glycans from complex biological samples. oup.comoup.com The captured glycans can then be released and analyzed by mass spectrometry. oup.comoup.com A visual indication of successful enrichment is the aggregation of the PCGO sheets within seconds of glycan capture. oup.comacs.org This strategy has been successfully applied to the analysis of the N-glycome from human serum. oup.com
| Approach | Material | Mechanism | Application |
| Glycan Enrichment | This compound-functionalized graphene oxide (PCGO) | Reversible covalent bond formation between acyl chloride and glycan hydroxyl groups. | MS analysis of glycans from complex biological samples. |
Chemical derivatization is a key strategy to improve the sensitivity and structural characterization of analytes in mass spectrometry. oup.comoup.comresearchgate.net For glycans and glycopeptides, derivatization can enhance their detection by increasing their ionization efficiency and influencing their fragmentation patterns in tandem MS (MS/MS) experiments. oup.comoup.com
The attachment of a pyrene moiety via this compound introduces a non-polar group that can significantly improve the signal intensity of glycans in MS. oup.comoup.com This is particularly beneficial for techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), where increased hydrophobicity often leads to better ionization. While the primary focus of many studies has been on fluorescence detection, the enhanced MS signal due to pyrene derivatization is a significant advantage for comprehensive glycomic and glycoproteomic analyses. oup.comoup.com The derivatization not only aids in detection but can also provide more informative fragmentation spectra, facilitating the structural elucidation of complex glycans. oup.comoup.com
Fragmentation Analysis and Structural Elucidation
Mass spectrometry (MS), particularly in tandem with fragmentation techniques (MS/MS), is a powerful tool for the structural elucidation of this compound conjugates. acs.orgoup.com The process involves ionizing the conjugate and then subjecting the resulting molecular ion to collision-induced dissociation (CID) to generate a series of fragment ions. The pattern of fragmentation provides a veritable fingerprint of the molecule, allowing for detailed structural analysis. acs.orgdocbrown.info
In the analysis of conjugates, specific fragmentation patterns are indicative of the original molecule's structure. For instance, in the analysis of pyrene-derivatized glycans, the fragmentation can lead to the loss of specific structural motifs, which aids in their identification. oup.com Similarly, when analyzing adducts like those formed between benzo[a]pyrene (B130552) diol epoxide (BPDE) and ribonucleosides, different dissociation patterns, such as the loss of a ribose sugar versus the entire BPDE adduct, can reveal the nature of the chemical bond between the pyrene moiety and the biomolecule. nih.gov
The high-resolution capabilities of modern mass spectrometers can distinguish between fragment ions with the same nominal mass, providing a deeper level of structural detail. acs.orgdocbrown.info The fragmentation patterns observed for this compound conjugates will be characteristic of the stable pyrene structure and the labile bonds in the butyryl linker and at the site of conjugation.
Table 1: Common Fragmentation Patterns in Mass Spectrometry of Pyrene Conjugates
| Fragment Type | Description | Significance |
| Neutral Loss of Pyrene Moiety | Cleavage of the bond connecting the pyrenebutyryl group to the target molecule. | Confirms the presence of the pyrene label. |
| Cleavage within the Butyryl Chain | Fragmentation of the four-carbon chain of the derivatizing agent. | Provides information about the linker structure. |
| Fragmentation of the Analyte | Characteristic fragmentation of the molecule to which the pyrene label is attached. | Helps identify the original analyte. |
| Characteristic Pyrene Ions | Ions corresponding to the pyrene structure itself (e.g., m/z 202). | A definitive marker for the pyrene label. |
Chromatographic Techniques for this compound and its Adducts
Chromatographic methods are essential for the separation and purification of this compound and its adducts from complex mixtures prior to their detection and quantification.
High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector is a highly sensitive and selective method for the analysis of this compound and its derivatives. researchgate.netnih.gov The inherent fluorescence of the pyrene group allows for detection at very low concentrations, often in the femtomole range. researchgate.net
The methodology typically involves a reversed-phase HPLC column (e.g., C18) to separate the compounds based on their hydrophobicity. researchgate.netnih.govresearchgate.net An isocratic or gradient elution with a mobile phase, often a mixture of acetonitrile (B52724) and water, is used to resolve the components of the sample. nih.govresearchgate.net The fluorescence detector is set to the specific excitation and emission wavelengths of the pyrene moiety, which are typically around 340 nm for excitation and 380-400 nm for emission, although these can shift slightly depending on the molecular environment. nih.govresearchgate.netphotochemcad.com This technique has been successfully applied to the analysis of various pyrene-labeled compounds in biological matrices, demonstrating its robustness and reliability. nih.govnih.gov The method's performance is often validated for linearity, precision, accuracy, and recovery to ensure the data is dependable. nih.gov
Table 2: Typical HPLC-Fluorescence Detection Parameters for Pyrene Derivatives
| Parameter | Value/Range | Reference |
| Column | Reversed-phase C18 | researchgate.netnih.govresearchgate.net |
| Mobile Phase | Acetonitrile/Water mixture | nih.govresearchgate.net |
| Excitation Wavelength | ~340 nm | nih.gov |
| Emission Wavelength | 380 - 400 nm | nih.govresearchgate.net |
| Detection Limit | Femtomole to picogram range | researchgate.net |
Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. nih.govnih.gov When coupled with electrospray ionization-tandem mass spectrometry (ESI-MS/MS), it becomes a powerful tool for analyzing complex biological samples, including those containing adducts of this compound. nih.govchromatographyonline.comdiva-portal.org
CZE offers very high separation efficiency, often exceeding 100,000 theoretical plates, which allows for the resolution of closely related compounds. nih.gov This is particularly advantageous when analyzing the various isomers or degradation products of this compound conjugates. The use of ESI-MS/MS as a detector provides both the mass-to-charge ratio of the separated components and their fragmentation patterns, enabling confident identification and structural characterization. nih.govchromatographyonline.com This combined approach has demonstrated superior performance in the analysis of trace-level components in complex matrices compared to conventional LC-MS/MS methods. acs.orgnih.gov
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
Other Spectroscopic Methods for Conjugates (e.g., NMR, FTIR)
Beyond mass spectrometry and chromatography, other spectroscopic techniques play a vital role in the characterization of this compound conjugates.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for the detailed structural elucidation of molecules in solution. For this compound conjugates, ¹H and ¹³C NMR spectra provide a wealth of information. researchgate.netucl.ac.uk The aromatic protons of the pyrene ring typically appear in a distinct region of the ¹H NMR spectrum, while the protons of the butyryl chain give characteristic signals that can confirm the structure of the linker. researchgate.net Chemical shift changes upon conjugation can provide insights into the site of attachment on the target molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. plos.org In the context of this compound conjugates, FTIR can confirm the successful derivatization by showing the appearance of characteristic bands. For example, the formation of an ester or amide bond during conjugation will result in a new carbonyl (C=O) stretching vibration in the IR spectrum. plos.orguwaterloo.ca The characteristic vibrations of the pyrene ring and the target molecule can also be observed, providing a comprehensive picture of the conjugate's chemical composition. plos.org
Table 3: Spectroscopic Data for Characterization of this compound Conjugates
| Technique | Information Provided | Typical Spectral Features |
| ¹H NMR | Proton environment, structural connectivity | Aromatic signals for pyrene, aliphatic signals for butyryl chain. |
| ¹³C NMR | Carbon skeleton of the molecule | Distinct signals for aromatic, carbonyl, and aliphatic carbons. ucl.ac.uk |
| FTIR | Presence of functional groups | Carbonyl stretch (amide/ester), aromatic C-H and C=C stretches. plos.org |
Advanced Applications of 1 Pyrenebutyryl Chloride in Materials Science and Nanotechnology
Functionalization of Graphene and Graphene Oxide
The functionalization of graphene and graphene oxide (GO) with 1-pyrenebutyryl chloride has been a key area of research, enabling the creation of advanced materials for various applications. This process leverages the distinct chemical properties of both the pyrene (B120774) moiety and the acyl chloride group.
The pyrene group of this compound facilitates strong, non-covalent interactions with the basal plane of graphene and graphene oxide through π-π stacking. nih.govlibretexts.orgnih.gov This interaction is a result of the attractive, noncovalent forces between aromatic rings. libretexts.org The pyrene moiety adsorbs onto the graphene surface, effectively anchoring the entire molecule without disrupting the intrinsic electronic properties of the graphene sheet. researchgate.net This non-covalent functionalization is a crucial method for modifying the surface chemistry of graphene to improve its dispersion in solvents and compatibility with other materials. ump.edu.myuni-kiel.de The process is advantageous as it can be reversible and introduces new functional units to the graphene surface. nih.gov
Researchers have demonstrated that this π-π stacking is strong enough to stabilize porous supramolecular frameworks. nih.gov This principle is applied to prevent the restacking of graphene layers, which is a common issue that limits the utilization of its high specific surface area. ump.edu.my By anchoring this compound or its derivatives onto the graphene surface, the layers are kept separated, thus enhancing properties like capacitive storage for applications in supercapacitors. ump.edu.my
Table 1: Examples of π-π Stacking Interactions with Graphene
| Modifying Molecule | Graphene-based Material | Key Findings & Applications |
| This compound | Graphene Oxide (GO) | Introduces acyl chloride groups for further functionalization, used in glycan enrichment. nih.govresearchgate.net |
| 1-Pyrenebutyric acid | Reduced Graphene Oxide (rGO) | Prevents restacking of rGO layers, enhancing specific capacitance for energy storage. ump.edu.my |
| 1-Pyrenebutanoic acid succinimidyl ester (PBASE) | Graphene | Activates the graphene surface for antibody immobilization in biosensors without degrading conductivity. researchgate.net |
The acyl chloride group of this compound provides a reactive site for covalent bond formation. nih.govresearchgate.net Specifically, it can react with hydroxyl groups to form ester linkages. This reaction is particularly useful in the context of materials functionalized with this compound. For instance, graphene oxide functionalized via π-π stacking with this compound presents reactive acyl chloride groups on its surface. nih.govresearchgate.net
This reactivity has been harnessed for applications such as glycan enrichment, where the acyl chloride groups form reversible covalent bonds with the hydroxyl groups present in glycan structures. nih.govresearchgate.netoup.com The formation of these bonds is often reversible under specific conditions, which allows for the capture and subsequent release of the target molecules. oup.com This reversible nature is crucial for applications that require the recovery of the captured species for further analysis. oup.com
A significant application of this compound-functionalized graphene oxide (PCGO) is in the field of glycomics for the enrichment of glycans. nih.govresearchgate.netresearchgate.net Glycans, which are carbohydrate structures, play vital roles in many biological processes. nih.gov Their analysis is often hampered by their low abundance in complex biological samples. nih.gov
PCGO provides a highly efficient method for capturing glycans. nih.govresearchgate.net The process involves the formation of a reversible covalent bond between the acyl chloride groups on the PCGO and the hydroxyl groups of the glycans. nih.govresearchgate.netoup.com The large specific surface area of graphene oxide, combined with the high reactivity of the acyl chloride groups, contributes to the high efficiency of this enrichment method. nih.govresearchgate.net
A notable feature of this approach is the visual monitoring of the enrichment process. The cross-linking of the PCGO sheets by the multiple hydroxyl groups on the glycans leads to the self-assembly and aggregation of the PCGO, which becomes visible to the naked eye within a short time. nih.govresearchgate.net This allows for a rapid and simple assessment of the enrichment process. nih.govresearchgate.net Studies have shown that this method can significantly increase the mass spectrometry signal intensity of enriched glycans by approximately 50 times, leading to the identification of a greater number of glycoforms. nih.govresearchgate.net
Table 2: Performance of this compound-Functionalized Graphene Oxide (PCGO) in Glycan Enrichment
| Feature | Description | Reference |
| Enrichment Mechanism | Reversible covalent bond formation between acyl chloride (on PCGO) and hydroxyl groups (on glycans). | nih.govresearchgate.netoup.com |
| Driving Force for Functionalization | π-π stacking of this compound onto the graphene oxide surface. | nih.govresearchgate.net |
| Visual Monitoring | Cross-linking of PCGO sheets by glycans leads to visible aggregation in approximately 30 seconds. | nih.govresearchgate.net |
| Efficiency | Significantly increased MS signal intensity (around 50-fold) and number of identified glycoforms. | nih.govresearchgate.net |
Reversible Covalent Bonding with Hydroxyl Groups
Design and Synthesis of Fluorescent Probes for Biomolecular Studies
The pyrene moiety of this compound is a well-known fluorophore, exhibiting strong fluorescence emission. rsc.org This property makes it an excellent building block for the design and synthesis of fluorescent probes for various chemical and biological applications. rsc.org These probes can be used to detect and image biomolecules, taking advantage of changes in their fluorescence upon interaction with the target. rsc.org
This compound can be incorporated into polymeric structures to create fluorescent polymers. google.comresearchgate.net These materials combine the processability and structural diversity of polymers with the fluorescent properties of the pyrene group. For example, it can be reacted with polymers containing suitable functional groups, such as hydroxyl or amine groups, to covalently attach the pyrene unit.
A study describes the synthesis of a polyphenol derivative by reacting a polyphenol with this compound. google.com This resulting material emits fluorescence under UV light. google.com Another approach involves the synthesis of amphiphilic fluorescent graft copolymers. researchgate.net For instance, a hydrophobic monomer containing a pyrene group, synthesized from a derivative of 1-pyrenebutyric acid, can be copolymerized with a hydrophilic polymer precursor to form a copolymer that self-assembles into micelles in an aqueous solution and exhibits intrinsic fluorescence. researchgate.net Such fluorescent polymeric materials have potential applications as probes for biomacromolecules and in cellular imaging. researchgate.net
The principles of supramolecular chemistry, which involve non-covalent interactions to form larger, organized structures, are central to the development of advanced materials. csic.esfrontiersin.org this compound and its derivatives can be used as components in self-assembling supramolecular systems and gels. The pyrene groups can drive self-assembly through π-π stacking interactions, leading to the formation of ordered structures like gels. researchgate.net
In one instance, the reaction of this compound with a molecule containing multiple hydroxyl groups can lead to cross-linking and the formation of a self-assembled aggregate. nih.govresearchgate.net This principle is observed in the glycan enrichment application where the glycans act as cross-linkers for the PCGO sheets. nih.govresearchgate.net These self-assembling systems are often responsive to external stimuli, a key feature for the creation of "smart" materials and sensors. frontiersin.org The formation of such supramolecular structures can lead to changes in the material's properties, such as its fluorescence, which can be harnessed for sensing applications. frontiersin.org
Nanoparticle Functionalization for Sensing Applications
This compound is a key reagent for the non-covalent functionalization of carbon-based nanomaterials, such as graphene, graphene oxide (GO), and carbon nanotubes (CNTs), for sensing applications. researchgate.net The pyrene moiety of the molecule interacts with the hexagonal lattice of these carbon nanomaterials through strong π-π stacking interactions. This interaction provides a stable anchor to the nanoparticle surface, while the reactive acyl chloride group is exposed for further chemical modification or direct interaction with target analytes. researchgate.net
A significant application of this functionalization strategy is in the field of glycomics and glycoproteomics for the enrichment and analysis of glycans. researchgate.netoup.com Researchers have developed this compound functionalized graphene oxide (PCGO) as a material for capturing glycans. researchgate.netoup.com The acyl chloride groups on the GO surface react with the hydroxyl groups of glycans, forming reversible covalent bonds. researchgate.netoup.com This method leverages the high specific surface area of GO and the high reactivity of the acyl chloride to achieve efficient enrichment of glycans from complex biological samples. researchgate.netacs.org One notable feature of this approach is the visual monitoring of the enrichment process; the crosslinking of the PCGO sheets by multiple hydroxyl groups on the glycans leads to visible aggregation within seconds. researchgate.net This technique has been shown to significantly enhance mass spectrometry signals of enriched glycans by approximately 50 times. researchgate.netacs.org
Similarly, magnetic carbon nanotubes (MCNTs) have been functionalized using a derivative, 1-pyrenebutanoic acid N-hydroxysuccinimidyl ester (PASE), to create a platform for the specific enrichment of glycopeptides. In this approach, the pyrene group of PASE adsorbs onto the MCNT surface via π-π stacking, and its N-hydroxysuccinimidyl ester end allows for the covalent attachment of other molecules, such as aminophenylboronic acid (APBA). This multi-step functionalization creates a highly specific surface for capturing glycopeptides, which can then be easily separated using a magnetic field for subsequent analysis.
Interactive Table: Nanoparticles Functionalized with this compound Derivatives for Sensing
| Nanomaterial | Functionalizing Agent | Target Analyte | Sensing Principle | Key Finding | Reference |
|---|---|---|---|---|---|
| Graphene Oxide (GO) | This compound | Glycans | Reversible Covalent Bonding | Visual aggregation and ~50x increase in MS signal intensity. | oup.com, researchgate.net |
| Magnetic Carbon Nanotubes (MCNTs) | 1-Pyrenebutanoic Acid N-Hydroxysuccinimidyl Ester (PASE) | Glycopeptides | Covalent Binding & Magnetic Separation | High specificity for glycopeptides, suppressing non-specific adsorption. | |
| Cellulose (B213188) Nanocrystals | This compound | General (potential) | Fluorescence | Created a fluorescent NCC analog with potential for biosensing applications. | scirp.org |
Development of Biosensors and Sensing Platforms
The unique properties of this compound, particularly the combination of the pyrene group's environmental sensitivity and the acyl chloride's reactivity, make it a valuable tool in the development of advanced biosensors and sensing platforms. researchgate.netjcu.cz A biosensor is an analytical device that combines a biological recognition element with a transducer to convert a biological response into a measurable signal. researchgate.netjcu.cz The functionalization of transducer surfaces with this compound or its derivatives can enhance sensitivity, specificity, and signal output. xmu.edu.cn
The pyrene moiety is intensely fluorescent and its emission spectrum is highly sensitive to the local environment's polarity. plos.org This solvatochromic behavior is exploited in designing sensors where binding events alter the environment around the pyrene tag, leading to a detectable change in the fluorescence signal. plos.orgsemanticscholar.org Furthermore, the ability of this compound to anchor onto carbon nanomaterials like graphene and CNTs via π-π stacking allows for the creation of stable, modified surfaces without disrupting the nanomaterial's intrinsic electronic and structural properties. xmu.edu.cn This forms the basis for developing various types of biosensors, including electrochemical and fluorescence-based platforms. scirp.orgxmu.edu.cn
Electrochemical Biosensors
Electrochemical biosensors detect biological events by converting them into an electrical signal, such as changes in current, potential, or impedance. mdpi.com this compound and its derivatives are utilized to modify electrode surfaces, enhancing their performance for biosensing applications.
A prominent example is the development of a glucose biosensor using graphene functionalized with a related compound, 1-pyrenebutyric acid (PBA). xmu.edu.cn In this system, PBA is non-covalently attached to graphene sheets through π-π stacking. xmu.edu.cn The carboxylic acid group of PBA is then used to covalently immobilize the enzyme glucose oxidase (GOD) onto the graphene surface. xmu.edu.cn The resulting PBA/graphene composite acts as an efficient platform for the electrochemical detection of glucose. The biosensor demonstrated a linear response to glucose concentrations up to 5 mmol L⁻¹ and a detection limit of 0.085 mmol L⁻¹. xmu.edu.cn The low apparent Michaelis-Menten constant (Km) of 5.40 mmol L⁻¹ indicated that the immobilized enzyme retained high bioactivity and affinity for its substrate, glucose. xmu.edu.cn This approach highlights how pyrene derivatives can effectively bridge biological recognition elements (enzymes) with transducer materials (graphene-modified electrodes). xmu.edu.cn
Interactive Table: Performance of an Electrochemical Biosensor Using a this compound Derivative
| Sensor Component | Analyte | Linear Range | Limit of Detection (LOD) | Key Performance Metric | Reference |
|---|---|---|---|---|---|
| 1-Pyrenebutyric Acid/Graphene/Glucose Oxidase | Glucose | Up to 5 mmol L⁻¹ | 0.085 mmol L⁻¹ | Apparent Kₘ = 5.40 mmol L⁻¹ | xmu.edu.cn |
Fluorescence-Based Biosensors
Fluorescence-based biosensors are a dominant class of optical sensors that offer high sensitivity and versatility. researchgate.netnih.gov They function by detecting changes in fluorescence properties—such as intensity, lifetime, or wavelength—that occur upon the sensor's interaction with a target analyte. researchgate.net The pyrene group of this compound is an excellent fluorophore, making it highly suitable for these applications. scirp.org
Its utility has been demonstrated in the functionalization of nanocellulose. For instance, a fluorescent cellulose nanocrystal (NCC) analog was created by derivatizing it with this compound, yielding a material with potential for biosensing and imaging. scirp.org The principle behind such sensors is that the binding of a target molecule can alter the local environment of the pyrene fluorophore, causing a measurable change in its fluorescence emission. plos.org
The pyrene moiety can also act as a sensitive probe for the hydrophobicity of its local environment. plos.orgsemanticscholar.org In one study, hydroxypropyl methylcellulose (B11928114) (HPMC) was conjugated with this compound. plos.orgsemanticscholar.org The ratio of different peaks in the pyrene fluorescence spectrum (the pyrene index) was found to correlate with the local dielectric environment, providing insights into the polymer's properties. plos.org This principle can be extended to biosensors where a conformational change in a bioreceptor, induced by ligand binding, alters the microenvironment around a conjugated pyrene label, thus generating a signal. These platforms leverage the high selectivity of biological recognition combined with the high sensitivity of fluorescence detection. researchgate.net
1 Pyrenebutyryl Chloride in Bioanalytical Research and Derivatization
Glycomics and Glycoproteomics Applications
The analysis of glycans and glycopeptides by mass spectrometry (MS) can be challenging due to their low abundance and poor ionization efficiency. oup.comnih.govnih.gov Derivatization with reagents like 1-pyrenebutyryl chloride addresses these issues by enhancing their detectability and facilitating their enrichment from complex biological samples. oup.comnih.gov
A significant challenge in glycomics and glycoproteomics is the low concentration of glycoproteins and the need to separate them from other abundant proteins before analysis by mass spectrometry. oup.comnih.gov Enrichment strategies are therefore crucial.
One innovative approach utilizes this compound-functionalized free graphene oxide (PCGO) for the rapid and highly efficient enrichment of glycans. oup.comnih.govoup.comsciengine.com In this method, the acyl chloride groups on the PCGO react with the hydroxyl groups of glycans, forming reversible covalent bonds. oup.comnih.govoup.com This interaction allows for the capture of glycans from solution. oup.comoup.com A key feature of this technique is the visible aggregation of the PCGO sheets within 30 seconds of capturing the multi-hydroxylated glycans, providing a simple visual confirmation of the enrichment process. oup.comnih.gov The captured glycans can then be released for subsequent mass spectrometry analysis. oup.comoup.com This method takes advantage of the large surface area of graphene oxide and the high reactivity of this compound to achieve improved enrichment efficiency. nih.gov
Table 1: Enrichment of N-glycans using PCGO This table showcases the effectiveness of this compound functionalized free graphene oxide (PCGO) in enriching N-glycans from glycoproteins for mass spectrometry analysis.
| Glycoprotein (B1211001) | Number of N-glycans Identified (Before Enrichment) | Number of N-glycans Identified (After PCGO Enrichment) |
| Human IgG | 5 | 14 |
| HRP | 1 | 8 |
| Fetuin | 12 | 22 |
| Data sourced from research on visualized glycan enrichment. nih.gov |
Native glycans and glycopeptides often exhibit poor ionization efficiency in mass spectrometry, which hinders their detection and analysis. oup.com Chemical derivatization with labels like this compound can significantly improve their ionization efficiency by increasing their hydrophobicity. oup.com This enhancement is crucial for achieving the sensitivity required for comprehensive glycomic and glycoproteomic studies. The introduction of the pyrene (B120774) moiety, a hydrophobic group, onto the glycan or glycopeptide molecule makes it more amenable to ionization techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI). oup.comnih.gov This leads to stronger signals and improved detection limits in the mass spectrometer.
Quantitative analysis is essential for understanding the changes in glycan and glycoprotein expression associated with various biological processes and diseases. nih.govnih.gov While various strategies exist for quantitative glycomics, including label-free and isotopic labeling methods, derivatization can play a role in enhancing the signals of low-abundance species, thereby improving the accuracy of quantification. nih.gov By increasing the signal intensity of glycans through derivatization with reagents like this compound, it becomes possible to more reliably quantify changes in their abundance, even for those present at low levels. nih.gov The application of PCGO for enrichment has been shown to result in a significant increase in MS signal intensity, by approximately 50 times, which is beneficial for quantitative studies. nih.gov
Enhanced Ionization Efficiency in Mass Spectrometry
Derivatization for Biogenic Amine Analysis
Biogenic amines are nitrogen-containing compounds found in a variety of foods and biological samples that can serve as indicators of food spoilage and have potential toxic effects. scirp.orgnih.govbohrium.com Their detection often requires derivatization to enable sensitive analysis by methods like high-performance liquid chromatography (HPLC). scirp.orgbohrium.commdpi.com
This compound is used as a derivatizing agent for the analysis of biogenic amines in various matrices, including seafood and human urine. scirp.orgresearchgate.netresearchgate.net The reaction of this compound with the primary and secondary amino groups of biogenic amines forms fluorescent derivatives that can be readily detected. scirp.orgscirp.org This approach has been successfully applied to the determination of biogenic amines like putrescine and cadaverine (B124047) in seafood. researchgate.net For instance, a liquid chromatography method has been developed for the determination of these amines in canned tuna, frozen tuna loin, fresh mahimahi fillet, frozen raw shrimp, cooked lump crabmeat, and fresh and cold-smoked salmon. researchgate.net The method involves extraction of the amines, derivatization with a pyrene-based reagent, and subsequent analysis by HPLC with fluorescence detection. researchgate.net
Table 2: Recovery of Biogenic Amines from Spiked Seafood Samples This table presents the average recovery percentages for putrescine and cadaverine from various seafood matrices after derivatization, demonstrating the method's applicability to different sample types.
| Seafood Matrix | Analyte | Average Recovery (%) |
| Canned Tuna | Putrescine | 85 - 94 |
| Cadaverine | 82 - 92 | |
| Frozen Tuna Loin | Putrescine | 78 - 91 |
| Cadaverine | 75 - 88 | |
| Fresh Mahimahi | Putrescine | 81 - 93 |
| Cadaverine | 79 - 90 | |
| Frozen Raw Shrimp | Putrescine | 71 - 89 |
| Cadaverine | 73 - 87 | |
| Cooked Crabmeat | Putrescine | 76 - 92 |
| Cadaverine | 74 - 90 | |
| Cold-Smoked Salmon | Putrescine | 80 - 94 |
| Cadaverine | 78 - 91 | |
| Data adapted from a study on the determination of putrescine and cadaverine in seafood. researchgate.net |
A key advantage of using pyrene-based derivatizing agents like this compound is the phenomenon of intramolecular excimer fluorescence. scirp.orgscirp.orgnih.gov When a molecule contains two or more pyrene groups in close proximity, they can form an excited-state dimer, or "excimer," which emits fluorescence at a longer wavelength (typically 440-520 nm) compared to the monomer fluorescence (360-420 nm). scirp.orgnih.govresearchgate.net
This property allows for highly selective detection of polyamines, which have multiple amino groups that can be derivatized with this compound. scirp.orgnih.gov The resulting di- or poly-pyrene-labeled derivatives exhibit this characteristic excimer fluorescence, which can be clearly distinguished from the monomer fluorescence of the reagent itself and any mono-pyrene-labeled derivatives of monofunctional compounds that may be present in the sample. nih.govresearchgate.net This spectral separation provides a high degree of selectivity, as only molecules with multiple derivatized sites will produce the excimer fluorescence signal. scirp.orgnih.gov This technique has been successfully applied to the analysis of linear biogenic amines such as putrescine, cadaverine, spermidine, and spermine. scirp.org
Detection of Biogenic Amines in Food and Biological Samples
Analysis of Bisphenols and Other Biomolecules
This compound (PBC) serves as a crucial derivatizing agent for the sensitive detection of bisphenols and other biomolecules. Its utility lies in its ability to react with phenolic hydroxyl groups, such as those present in bisphenols, to form highly fluorescent derivatives. This process significantly enhances the detectability of these compounds in complex matrices.
A highly selective and sensitive fluorometric method for the determination of bisphenols has been developed utilizing this compound for derivatization, followed by reversed-phase liquid chromatography (LC). researchgate.netdphen1.comresearchmap.jp In this method, the two phenolic hydroxyl groups in a bisphenol molecule react with PBC to form dipyrene-labeled derivatives. researchgate.netdphen1.comresearchmap.jp A key feature of this technique is the formation of intramolecular excimer fluorescence by the dipyrene-labeled derivatives, which emits light at a different wavelength (440–520 nm) compared to the normal fluorescence of PBC and monopyrene-labeled compounds (360–420 nm). researchgate.netdphen1.comresearchmap.jp This distinct fluorescence signal allows for clear discrimination and selective detection of bisphenols. researchgate.netdphen1.comresearchmap.jp
The separation of these PBC derivatives is typically achieved using reversed-phase LC on an octyl column with isocratic elution. researchgate.netdphen1.com This method has demonstrated remarkable sensitivity, with detection limits for various bisphenols ranging from 3.0 to 5.0 femtomoles (fmol) for a 20 μl injection. researchgate.netdphen1.com
Interactive Table: Detection Limits of Various Bisphenols Using this compound Derivatization
Beyond bisphenols, this compound has been employed in the derivatization of other biomolecules for fluorometric analysis. For instance, it has been used to functionalize graphene oxide for the rapid and efficient enrichment of glycans. acs.orgoup.comoup.com The acyl chloride groups on the functionalized graphene oxide form reversible covalent bonds with the hydroxyl groups of glycans, leading to their capture and subsequent release for analysis. acs.orgoup.comoup.com This approach has proven effective for enriching the N-glycome from complex biological samples like human serum. oup.comoup.com
The high sensitivity and selectivity of the this compound derivatization method make it well-suited for environmental and biological monitoring of bisphenols. One notable application has been the determination of Bisphenol A (BPA) in water samples. For example, this method was successfully used to measure BPA concentrations in hot water that had been in contact with commercially available baby bottles. researchgate.netdphen1.com The recovery rates for BPA from water samples using this method are generally high, often exceeding 85%. dphen1.com
In environmental studies, this derivatization technique has been applied to the analysis of river water. nii.ac.jp A study analyzing water from six rivers in Shizuoka Prefecture, Japan, found BPA concentrations ranging from 0.0016 to 0.17 μg/L. nii.ac.jp These results were in agreement with those obtained using conventional gas chromatography/mass spectrometry (GC/MS), demonstrating the reliability of the fluorometric method for environmental monitoring. nii.ac.jp The presence of BPA in drinking water sources is a concern due to its endocrine-disrupting properties, and various studies have monitored its levels in water supplies. archivepp.comnih.gov
The versatility of this compound also extends to the study of other biological molecules. It has been used to synthesize fluorescent probes for investigating the enantioselective release and transport of drugs like propranolol (B1214883) across biological membranes. Furthermore, it has been utilized in the synthesis of polymers with pyrene terminal groups, which can act as fluorescent indicators in enzymatic assays. researchgate.net
Fluorometric Determination Methods
Probing Membrane Dynamics and Interactions
The fluorescent properties of the pyrene moiety make this compound and its derivatives valuable tools for investigating the complex dynamics and interactions within biological membranes. These probes can provide insights into the structure, fluidity, and organization of lipid bilayers and their interactions with proteins. nih.govfrontiersin.orgnih.gov
Derivatives of 1-pyrenebutyric acid, such as (1-pyrenebutyryl) carnitine, have been used as fluorescent probes to study lipid metabolite movement across model membranes like phospholipid bilayer vesicles. capes.gov.br Research has shown that such probes can move rapidly from the outer to the inner leaflet of the vesicle but appear to become trapped in the inner leaflet. capes.gov.br This provides valuable information on the transport kinetics of lipid-like molecules within a membrane.
Pyrene-labeled phospholipids (B1166683) are widely used to investigate the dynamics and organization of membranes. nih.gov By analyzing the fluorescence characteristics, such as the ratio of excimer to monomer fluorescence, researchers can deduce information about the lateral distribution and self-association of the probes within the membrane. nih.gov For instance, studies using pyrene-labeled phosphatidylcholine (PyPC) and phosphatidylglycerol (PyPG) in small unilamellar vesicles have revealed that the extent of probe self-association is highly dependent on the lipid composition of the membrane. nih.gov
This compound and its derivatives are also instrumental in studying the interactions between lipids and proteins within membranes. nih.govfrontiersin.orgnih.gov Spectroscopic methods, including fluorescence, have been pivotal in understanding the molecular dynamics at the lipid-protein interface. nih.gov These studies have shown that lipids at the interface of a membrane protein are in a dynamic equilibrium with the bulk lipid bilayer. nih.gov
The pyrene moiety can be conjugated to various molecules to probe specific interactions. For example, 1-pyrenebutyryl choline (B1196258) has been used as a fluorescent antagonist of the nicotinic acetylcholine (B1216132) receptor (nAChR) and a high-affinity blocker of the choline uptake mechanism. frontiersin.orgnih.gov This allows for the study of specific receptor-ligand interactions and their membrane environment. Furthermore, conjugating this compound to cell-penetrating peptides has been shown to enhance their effects on membrane properties, facilitating their uptake into cells. nih.gov
The interaction of membrane-spanning proteins with peripheral and lipid-anchored proteins can also be investigated using pyrene-based probes. d-nb.info These studies provide insights into how different types of proteins influence the mobility and organization of lipids within their immediate vicinity, potentially leading to the formation of microdomains. d-nb.info The pyrene label can be attached to lipids to monitor how their interaction with an integral membrane protein is affected by the binding of a peripheral protein. d-nb.info
Theoretical and Computational Studies on 1 Pyrenebutyryl Chloride Systems
Molecular Modeling of 1-Pyrenebutyryl Chloride Interactions
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. In the context of this compound, modeling is crucial for understanding its interactions with various substrates and biological molecules.
A significant area of study involves the non-covalent functionalization of carbon nanomaterials. For instance, this compound is used to functionalize graphene oxide (GO) through π–π stacking interactions between the pyrene (B120774) moiety and the graphitic surface. acs.orgoup.comoup.com Molecular models can elucidate the preferred orientation and binding energy of this interaction. These models help explain how the pyrene anchor firmly attaches the molecule to the graphene sheet, exposing the reactive acyl chloride group for further reactions. oup.comresearchgate.net This functionalization is a key step in creating materials for applications like glycan enrichment, where the acyl chloride group forms covalent bonds with the hydroxyl groups of glycans. acs.orgoup.comoup.com The subsequent cross-linking and self-assembly of the graphene oxide sheets can also be visualized and analyzed through molecular simulations. acs.orgresearchgate.net
Modeling is also applied to understand the interactions of pyrene-containing molecules with biological systems. Studies have modeled the interaction of pyrene derivatives with entities such as the nicotinic acetylcholine (B1216132) receptor and cell membranes. frontiersin.orgmdpi.com For example, pyrene-conjugated hydroxypropyl methylcellulose (B11928114) (HPMC) has been studied to understand its local dielectric environment, which is related to its biological activity. plos.org Computational models can predict how the pyrene group inserts into or associates with lipid bilayers or protein pockets, driven by hydrophobic and van der Waals forces. These simulations provide a molecular basis for the observed experimental phenomena, such as the fluorescence changes that occur upon binding.
Quantum Chemical Calculations of Electronic and Photophysical Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are essential for understanding the electronic structure and photophysical properties of pyrene derivatives. rsc.orgbeilstein-journals.org These properties are central to their use as fluorescent probes.
DFT calculations can predict the ground-state electronic structure, molecular orbitals (such as the HOMO and LUMO), and the geometric arrangement of atoms. This information is fundamental to understanding the reactivity and interaction potential of the molecule. For pyrene derivatives, calculations have been used to investigate how substituents and their positions on the pyrene core influence intermolecular interactions that guide self-assembly. rsc.org
TD-DFT is employed to study the excited states of molecules, providing direct insight into their photophysical behavior. It can accurately predict UV-vis absorption and fluorescence emission spectra. beilstein-journals.orgmdpi.com For example, studies on pyridin-4-ylethynyl-functionalized pyrene derivatives have shown that absorption wavelengths calculated with DFT are consistent with experimental UV-vis measurements. beilstein-journals.org Similarly, calculations on bis(pyrene) systems have linked the type of excimer emission (J-type or H-type aggregates) to the specific molecular packing orientation and intermolecular distances. acs.org Quantum chemical calculations have also been used to estimate the fluorescence quantum yields of related fluorescent compounds by calculating the energy difference between the first singlet excited state (S1) and the second triplet state (T2). researchgate.net
The table below summarizes findings from computational studies on various pyrene and related heterocyclic systems, illustrating the application of these methods.
| Compound/System | Method | Calculated Property | Finding |
| Pyridin-4-ylethynyl-pyrene derivatives | DFT | Absorption Wavelengths | Calculated absorption spectra were consistent with experimental UV-vis measurements. beilstein-journals.org |
| Bis(pyrene) derivatives (BP1-BP4) | B3LYP/6-31G | Molecular Packing Parameters | The type of excimeric emission (J- or H-aggregate) was shown to be closely related to the calculated molecular packing orientation. acs.org |
| Iridium(III) complexes with 3-(pyridine-2-yl)-1,2,4-triazine ligands | DFT | Coordination Energetics | Confirmed that coordination of the iridium(III) cation to the N(2) atom of the triazine core is the most energetically favorable site. chimicatechnoacta.ru |
| 2-aryl-1,2,3-triazole acids | TD-DFT | Absorption/Emission Spectra | Theoretical calculations supported experimental findings on how solvents and molecular association affect the photophysical properties. mdpi.com |
This table is illustrative of the methods applied to pyrene-like systems, as specific extensive studies on this compound were not available.
Simulations of Self-Assembly and Supramolecular Architectures
The pyrene moiety is well-known for its ability to form ordered structures through π–π stacking and other non-covalent interactions. Computational simulations are invaluable for predicting and rationalizing the formation of these supramolecular assemblies.
Simulations combining DFT with experimental methods like scanning tunneling microscopy (STM) have been used to study the two-dimensional self-assembly of pyrene derivatives on surfaces. For instance, research on brominated pyrene derivatives on a gold (Au(111)) surface revealed how the number and position of bromine substituents dictate the final supramolecular network. rsc.org The simulations showed that the structures are stabilized by a combination of halogen bonds (Br–Br) and hydrogen bonds (Br–H), demonstrating that these interactions can be precisely tuned to control the resulting architecture. rsc.org
In solution, pyrene derivatives can form various aggregates. Theoretical models help to explain the relationship between molecular structure and the type of aggregate formed. Depending on the linker connecting two pyrene units, either J-aggregates (with slipped stacking and enhanced fluorescence) or H-aggregates (with face-to-face stacking and quenched fluorescence) can be formed. acs.org Quantum chemistry calculations can determine the slipping angles and intermolecular distances that favor one type of packing over the other. acs.org Other studies have reported the hierarchical self-assembly of specifically designed pyrene derivatives into well-defined nanorods, a process that can be elucidated through molecular packing analysis derived from X-ray diffraction data and supported by computational models. rsc.org
Another form of self-assembly is induced by chemical reaction. The functionalization of graphene oxide with this compound to create PCGO provides a platform for this. When glycans are added, their multiple hydroxyl groups react with the acyl chloride, creating covalent cross-links between the PCGO sheets and causing them to aggregate and precipitate. acs.orgoup.comresearchgate.net Molecular simulations can model this entire process, from the initial non-covalent stacking to the final covalent-bond-driven aggregation.
The table below provides examples of simulated self-assembly in systems containing pyrene derivatives.
| System | Component Molecules | Resulting Architecture | Driving Interactions / Method |
| Pyrene derivatives on Au(111) | Brominated pyrene derivatives | 2D supramolecular networks | Halogen bonding, Br-H bonds (DFT calculations) rsc.org |
| Bis(pyrene) aggregates in solid state | Bis(pyrene) derivatives with various linkers | J-type or H-type aggregates | π-π stacking, slipping angle (Quantum chemistry calculations) acs.org |
| Pyrene nanorods | N,N'-bis(4-dodecyloxybenzoyl) -1,6-diaminopyrene | Supramolecular nanorods | Hierarchical self-assembly, hydrogen bonding, π-π stacking (X-ray diffraction) rsc.org |
| Graphene Oxide Aggregates | This compound functionalized GO, glycans | Cross-linked aggregates | π-π stacking, covalent bond formation acs.orgoup.comresearchgate.net |
Emerging Research Directions and Future Prospects
Integration with Advanced Microfluidic and Lab-on-a-Chip Systems
The field of microfluidics, which involves the manipulation of small volumes of fluids in channels with dimensions of tens to hundreds of micrometers, is revolutionizing high-throughput analysis. mdpi.comelveflow.com Lab-on-a-chip (LOC) technologies, an application of microfluidics, integrate multiple laboratory functions onto a single chip, offering advantages in speed, portability, and sample consumption. mdpi.comelveflow.comresearchgate.net 1-Pyrenebutyryl chloride is finding utility in these miniaturized systems, primarily as a fluorescent labeling agent and a surface modification reagent.
The integration of this compound with microfluidic systems allows for the sensitive detection of various analytes. For instance, it has been used to functionalize graphene oxide for the rapid and efficient enrichment of glycans. acs.orgresearchgate.net In this approach, the pyrene (B120774) group of this compound attaches to the graphene oxide surface via π–π stacking, while the acyl chloride group covalently binds to the hydroxyl groups of glycans. acs.org This interaction leads to the cross-linking and aggregation of the graphene oxide sheets, providing a visual confirmation of glycan capture within seconds. acs.org This method significantly enhances the mass spectrometry signals of glycans, facilitating their analysis in complex biological samples. acs.org
The development of microfluidic devices often requires materials with specific surface properties. Polymers like polydimethylsiloxane (B3030410) (PDMS), polymethyl methacrylate (B99206) (PMMA), and polystyrene (PS) are commonly used to fabricate microfluidic chips. microfluidic-chipshop.com this compound can be used to modify the surfaces of these polymer-based devices to introduce fluorescence or to create specific binding sites for biomolecules, enhancing the functionality of the chip for applications like DNA analysis and pathogen detection. mdpi.com
Future research in this area will likely focus on developing more sophisticated lab-on-a-chip devices that incorporate this compound for multiplexed analysis, allowing for the simultaneous detection of multiple analytes in a single, miniaturized system. The combination of its fluorescent properties and reactive nature makes it a versatile tool for creating advanced diagnostic and analytical platforms.
Development of Multi-Stimuli Responsive Materials
"Smart" or "intelligent" materials that can respond to external stimuli such as pH, temperature, and light are of great interest for a variety of applications, including drug delivery and soft robotics. mdpi.comnih.gov Multi-stimuli responsive materials, which can react to more than one type of stimulus, offer even greater control and functionality. nih.govrsc.org The pyrene moiety of this compound makes it a valuable component in the design of such materials, particularly those that are photo- and pH-responsive.
Pyrene and its derivatives are known for their ability to form excimers—excited-state dimers that exhibit a characteristic red-shifted fluorescence compared to the monomer emission. rsc.org This property can be exploited to create materials that change their fluorescence in response to environmental changes. For example, copolymers incorporating a 1-pyrenol-based monomer have been shown to be responsive to pH, temperature, and light. rsc.org The 1-pyrenol unit allows for excited-state proton transfer upon irradiation, leading to a localized change in pH. rsc.org
While direct research on this compound in multi-stimuli responsive systems is still emerging, its potential is evident from studies on related pyrene derivatives. The acyl chloride group of this compound can be used to covalently attach the pyrene unit to a polymer backbone, creating a stable, functional material. These pyrene-functionalized polymers could then be designed to respond to various stimuli. For instance, a polymer that changes its conformation in response to temperature could bring pyrene units into close proximity, leading to excimer formation and a change in fluorescence.
Future work in this area will likely involve the synthesis of novel polymers and hydrogels functionalized with this compound. researchgate.net These materials could be engineered to respond to a combination of internal and external stimuli, opening up possibilities for sophisticated drug delivery systems that release their payload only at a specific location and time, as well as advanced sensors with enhanced specificity.
Clinical and Diagnostic Applications of this compound Conjugates
The inherent fluorescence of the pyrene group makes this compound an excellent candidate for developing fluorescent probes and biosensors for clinical and diagnostic applications. mdpi.com The acyl chloride group allows for the easy conjugation of the pyrene label to biomolecules such as proteins and peptides, enabling their detection and quantification. plos.org
One significant application is in the detection of biogenic amines, which are important markers for food decomposition and can cause allergic reactions. scirp.org this compound can be used to derivatize polyamines like putrescine and cadaverine (B124047), which are produced during fish decomposition. scirp.orgresearchgate.net The resulting conjugates exhibit intramolecular excimer fluorescence, which allows for their sensitive and specific detection using liquid chromatography. scirp.orgresearchgate.net This method provides a valuable tool for ensuring food safety.
In the field of glycomics, this compound has been utilized for the enrichment and analysis of glycans, which are complex carbohydrates that play crucial roles in many biological processes. acs.orgresearchgate.net The ability to efficiently capture and detect glycans is important for the diagnosis and monitoring of various diseases, including cancer. nih.gov The use of this compound-functionalized graphene oxide has been shown to significantly improve the detection of glycans by mass spectrometry. acs.org
Furthermore, this compound conjugates are being explored for their potential in bioimaging and as sensors for metal ions. scirp.org For example, pyrene-based fluorescent probes have been developed for the selective detection of lead and silver ions. rsc.org The conjugation of this compound to biomolecules could lead to the development of targeted probes for imaging specific cells or tissues, or for monitoring the levels of important biomarkers in real-time.
The table below summarizes some of the clinical and diagnostic applications of this compound conjugates:
| Application Area | Analyte | Detection Method | Reference(s) |
| Food Safety | Biogenic Amines (Putrescine, Cadaverine) | Liquid Chromatography with Excimer Fluorescence | scirp.orgresearchgate.net |
| Glycomics | Glycans | Mass Spectrometry after Enrichment | acs.orgresearchgate.net |
| Environmental Monitoring | Metal Ions (Lead, Silver) | Fluorescence Spectroscopy | rsc.org |
| Bioimaging | Cellular Components | Fluorescence Microscopy | scirp.org |
| Biosensing | Various Biomarkers | Fluorometric Assays | researchgate.net |
Sustainable and Green Synthesis of Pyrene-Based Reagents
The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are becoming increasingly important in both academic research and industrial production. numberanalytics.comlongdom.org This includes the use of renewable resources, the development of more efficient reactions, and the avoidance of hazardous solvents and reagents. numberanalytics.comlongdom.orgmdpi.com The synthesis of pyrene-based reagents like this compound is an area where green chemistry principles can be applied to create more sustainable processes.
Traditional methods for synthesizing pyrene derivatives often involve multi-step procedures that may use harsh reagents and organic solvents. bohrium.com Researchers are now exploring more environmentally friendly alternatives. For example, solid-state melt reactions and microwave-assisted synthesis have been used to produce pyrene-fused heterocyclic compounds in high yields without the need for toxic solvents. researchgate.netrsc.orgimpactfactor.org These methods are not only more sustainable but can also be faster and more efficient than conventional approaches. impactfactor.orgrasayanjournal.co.in
The development of green synthetic routes for this compound and other pyrene-based building blocks is crucial for their long-term viability and widespread use. This includes exploring the use of biocatalysis, where enzymes are used to carry out specific chemical transformations under mild conditions. numberanalytics.com Another area of interest is the use of alternative energy sources, such as ultrasound and visible light, to drive chemical reactions. impactfactor.orgacs.org
Future research in this field will likely focus on developing one-pot, multi-component reactions that can generate complex pyrene-based molecules from simple starting materials in a single step. rsc.org The use of supported catalysts and flow chemistry techniques could also help to make the synthesis of these valuable reagents more sustainable and scalable. longdom.org By embracing green chemistry, the scientific community can ensure that the benefits of pyrene-based materials are realized without causing undue harm to the environment.
Q & A
Basic Questions
Q. What are the optimal storage conditions for 1-Pyrenebutyryl Chloride to ensure stability, and how do these conditions affect its reactivity?
- Answer : this compound should be stored at 4°C to maintain stability. Its solid state and sensitivity to moisture necessitate airtight containers and desiccants to prevent hydrolysis. The melting point (80–81°C ) and predicted boiling point (488.1°C ) suggest thermal stability under standard experimental reflux conditions, but prolonged exposure to humid environments or elevated temperatures may degrade the compound .
Q. Which solvents are suitable for dissolving this compound, and how does solvent choice influence its reactivity in synthetic applications?
- Answer : The compound is soluble in chloroform and dichloromethane , which are ideal for reactions requiring anhydrous conditions. Solvent polarity affects reaction kinetics: non-polar solvents may slow acylation reactions, while polar aprotic solvents (e.g., DMF) could enhance nucleophilic substitution but risk side reactions. Always pre-dry solvents to minimize hydrolysis .
Advanced Research Questions
Q. How can this compound be utilized in the fluorescence-based detection of biogenic amines, and what methodological advantages does it offer over other derivatization agents?
- Answer : this compound reacts with primary/secondary amines under weakly alkaline conditions to form fluorescent derivatives. Its intramolecular excimer fluorescence (emission at 450–520 nm ) enables selective detection without extensive pretreatment, unlike OPA or dansyl chloride, which require impurity removal steps. For example, in fish decomposition studies, PBC derivatives of putrescine and cadaverine were quantified via HPLC with fluorescence detection, avoiding UV-absorbance limitations .
Q. What experimental parameters govern the gelation properties of pyrene derivatives synthesized using this compound, and how can these be optimized for material science applications?
- Answer : Gelation depends on solvent polarity , concentration , and hydrophobic/hydrophilic balance . For instance, refluxing 1-Pyrenebutyryl hydrazide with D-gluconolactone in ethanol produced a gel (compound 95 ), while aqueous conditions delayed gelation. Key variables to optimize include:
- Molar ratios (pyrene:carbohydrate = 1:1–1:2).
- Solvent choice : Ethanol promotes faster self-assembly than water due to reduced dielectric constant.
- Temperature : Reflux (~78°C for ethanol) enhances solubility and reaction homogeneity .
Q. How can researchers resolve discrepancies in reported fluorescence quantum yields of this compound derivatives across studies?
- Answer : Contradictions may arise from differences in purification methods (e.g., column chromatography vs. recrystallization) or environmental factors (pH, oxygen content). To standardize results:
- Use HPLC-grade reagents and inert atmospheres to prevent oxidation.
- Characterize derivatives via NMR and mass spectrometry to confirm purity.
- Calibrate fluorescence detectors with reference standards (e.g., quinine sulfate) to normalize quantum yield calculations .
Methodological Considerations
Q. What safety protocols are critical when handling this compound, particularly in large-scale syntheses?
- Answer : While specific toxicity data are limited, assume acute toxicity based on structural analogs (e.g., acyl chlorides). Key precautions include:
- Use fume hoods and PPE (nitrile gloves, goggles).
- Neutralize spills with sodium bicarbonate to mitigate HCl release.
- Store away from bases and oxidizing agents to prevent exothermic reactions .
Q. How can researchers validate the successful synthesis of this compound derivatives?
- Answer : Employ a multi-technique approach:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
